

Deramciclane Fumarate: A Technical Guide to Metabolism and Active Metabolites

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Compound of Interest		
Compound Name:	Deramciclane fumarate	
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Executive Summary

Deramciclane is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile, acting as a 5-HT₂A receptor antagonist and a 5-HT₂C receptor inverse agonist. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and guiding further drug development. This technical guide provides a comprehensive overview of the metabolism of **deramciclane fumarate**, with a focus on its metabolic pathways, the identification and characterization of its active metabolites, and the key enzymes involved in its biotransformation. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis, and detailed experimental methodologies from pivotal studies are described. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a clear understanding of the core concepts.

Metabolic Pathways of Deramciclane

The biotransformation of deramciclane is extensive, involving several key enzymatic reactions. The primary metabolic routes include N-demethylation of the dimethylaminoethyl side chain, hydroxylation at various positions on the camphor ring, and cleavage of the ether linkage.[1]

N-Demethylation



The most prominent metabolic pathway is the N-demethylation of the tertiary amine on the side chain, leading to the formation of the principal and pharmacologically active metabolite, N-desmethylderamciclane.[2][3] This metabolite has a pharmacological profile similar to the parent compound.[3]

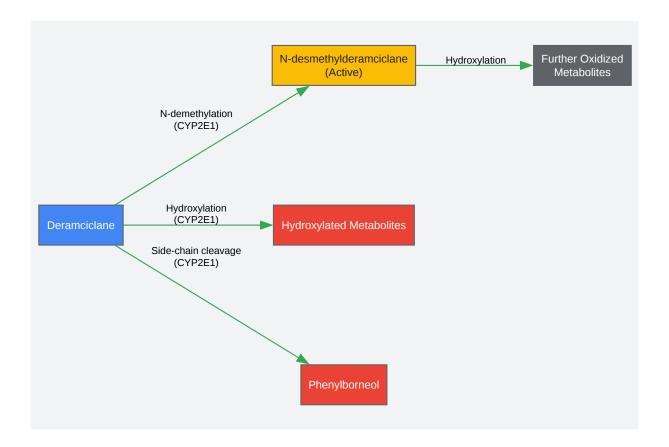
Hydroxylation

Deramciclane undergoes oxidation at multiple sites, resulting in the formation of various hydroxylated derivatives.[1] Hydroxylation can occur on the camphor moiety of the molecule.[1] These hydroxylated metabolites can be further metabolized.

Side-Chain Cleavage

Another identified metabolic pathway is the cleavage of the ether bond in the side chain, which results in the formation of phenylborneol.[1]

The metabolic scheme of deramciclane is visualized in the following diagram:





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A diagram illustrating the primary metabolic pathways of deramciclane.

Active Metabolites

The primary active metabolite of deramciclane is N-desmethylderamciclane. This metabolite has been shown to possess a pharmacological activity profile similar to that of the parent drug. [3] The contribution of other metabolites, such as the various hydroxylated derivatives, to the overall pharmacological effect of deramciclane has not been extensively characterized.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of deramciclane and its principal active metabolite, N-desmethylderamciclane, have been evaluated in both human and animal studies. The following tables summarize the key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Deramciclane in

Healthy Male Volunteers

Parameter	Intravenous (30 mg)	Oral Solution (30 mg)	Oral Tablet (30 mg)
Distribution Half-life (t½α)	0.04 ± 0.01 h	-	-
Distribution Half-life (t½β)	3.03 ± 0.50 h	-	-
Elimination Half-life (1½)	26.6 ± 5.5 h	~25 h[4]	~25 h[4]
Clearance (CL)	0.24 ± 0.10 L/h/kg[4]	-	-
Oral Bioavailability (F)	-	44% (range 27-58%) [4]	36% (range 23-50%) [4]
Data are presented as mean ± SD where available.[4]			





Table 2: Pharmacokinetic Parameters of N-desmethylderamciclane in Healthy Male Volunteers after

Parameter	Intravenous Deramciclane (30 mg)	Oral Deramciclane (30 mg)
Elimination Half-life (t½)	38.2 ± 6.9 h[4]	~25 h[4]
Data are presented as mean		

Data are presented as mean ±

SD.[4]

Table 3: Pharmacokinetic Parameters of Deramciclane in

Rats after a 10 mg/kg Dose

Parameter	Intravenous	Intraperitoneal	Oral
Cmax (ng/mL)	≥2643.0[5]	≥177.8[5]	44.9[5]
tmax (h)	-	-	0.5[5]
Biological Half-life (t½)	3.42 - 5.44 h[5]	3.42 - 5.44 h[5]	3.42 - 5.44 h[5]
Absolute Bioavailability (F)	-	18.49%[5]	3.42%[5]
Data are presented as reported in the study.			

[5]

Table 4: Pharmacokinetic Parameters of N-desmethylderamciclane in Rats after a 10 mg/kg Dose of Deramciclane



Parameter	Intravenous	Intraperitoneal	Oral
Cmax (ng/mL)	51.0[5]	≥25.4[5]	32.0[5]
Biological Half-life (t½)	2.90 - 5.44 h[5]	2.90 - 5.44 h[5]	2.90 - 5.44 h[5]

Data are presented as reported in the study.

[5]

Role of Cytochrome P450 Enzymes

The metabolism of deramciclane is primarily mediated by the cytochrome P450 (CYP) enzyme system.

- CYP2E1 has been identified as the key enzyme responsible for catalyzing the main biotransformation pathways of deramciclane, including N-demethylation, side-chain cleavage, and hydroxylation.[1]
- Deramciclane has been shown to be a weak inhibitor of CYP2D6.[6] This suggests a
 potential for drug-drug interactions with other medications that are substrates of this enzyme.

Experimental Protocols

This section details the methodologies employed in key studies to investigate the metabolism and pharmacokinetics of deramciclane.

In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolic pathways of deramciclane.

Methodology:

- Incubation: Deramciclane was incubated with human liver microsomes in the presence of an NADPH-generating system.
- Inhibitor Screening: To identify the specific CYP enzymes involved, incubations were performed in the presence of selective chemical inhibitors for various CYP isoforms. For



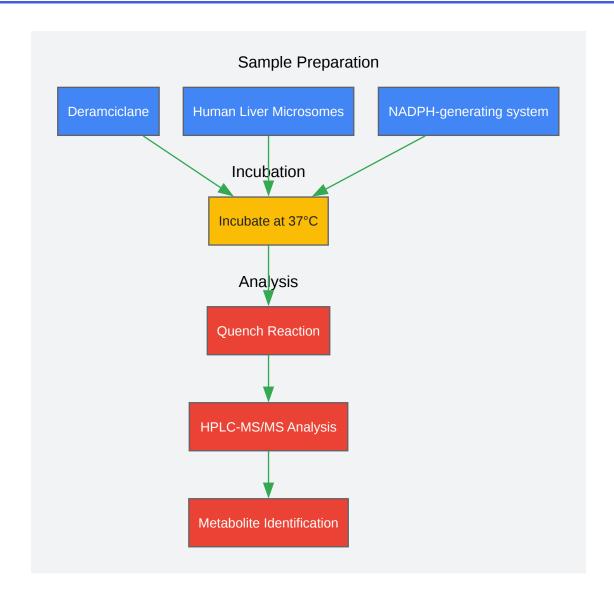




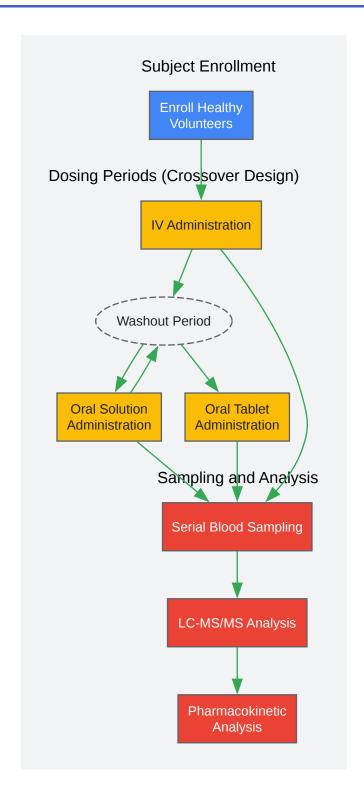
example, diethyl-dithiocarbamate was used as a selective inhibitor of CYP2E1.[1]

 Metabolite Identification: The reaction mixtures were analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.[1]









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